4-ethyl-2,6-difluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

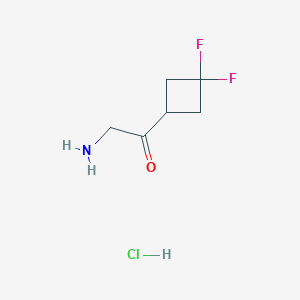

“4-ethyl-2,6-difluorobenzoic acid” is a derivative of benzoic acid, which is an organic compound. The “2,6-difluoro” indicates the presence of two fluorine atoms at the 2nd and 6th positions of the benzene ring, and the “4-ethyl” indicates an ethyl group at the 4th position .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It consists of a benzene ring with two fluorine atoms at the 2nd and 6th positions, an ethyl group at the 4th position, and a carboxylic acid group .Applications De Recherche Scientifique

Synthesis and Chemical Modifications

4-Ethyl-2,6-difluorobenzoic acid has been explored for its potential in the synthesis of complex molecules and chemical modifications. A study by Schlosser and Heiss (2003) demonstrated the regioflexible substitution of 1,3-difluorobenzene to produce benzoic acids, including 2,6-difluorobenzoic acid, through modern organometallic methods. This process involves direct metalation and carboxylation, showcasing the chemical versatility of difluorobenzoic acid derivatives (Schlosser & Heiss, 2003).

Applications in Pharmaceutical Synthesis

The compound has been utilized as a starting material in the synthesis of new antiepileptic medicines, such as Rufinamide. The process involves several steps including esterification, reduction, halogenation, and cyclization, highlighting its importance in drug development (Quan Zhe-shan, 2004).

Material Science and Luminescence

In material science, derivatives of 2,6-difluorobenzoic acid have been involved in the construction of lanthanide ternary complexes. These complexes exhibit unique crystal structures, thermoanalysis, and luminescence properties, which are valuable for various technological applications, including lighting and displays (Dan-dan Du et al., 2020).

Photocatalysis and Environmental Studies

The photocatalytic properties of compounds related to this compound have been investigated for environmental applications. For instance, the study of ethyl-4-aminobenzoate, a related compound, has revealed insights into its behavior under irradiation, transformation products, and implications for environmental persistence and toxicity (A. J. Li et al., 2017).

Orientations Futures

Fluorinated benzoic acids have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions for the use of “4-ethyl-2,6-difluorobenzoic acid” in similar applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2,6-difluorobenzoic acid can be achieved through a multi-step process involving the introduction of the ethyl and difluoromethyl groups onto a benzoic acid precursor.", "Starting Materials": [ "Benzoic acid", "Ethyl bromide", "Sodium hydride", "Bromine", "Potassium fluoride", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Step 1: Bromination of benzoic acid with bromine in the presence of sulfuric acid to yield 4-bromobenzoic acid", "Step 2: Treatment of 4-bromobenzoic acid with sodium hydride and ethyl bromide to yield 4-ethylbenzoic acid", "Step 3: Difluoromethylation of 4-ethylbenzoic acid with potassium fluoride and bromodifluoromethane to yield 4-ethyl-2,6-difluorobenzoic acid", "Step 4: Purification of the product through recrystallization from acetic acid" ] } | |

Numéro CAS |

1835653-01-4 |

Formule moléculaire |

C9H8F2O2 |

Poids moléculaire |

186.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.